molecular formula C13H12N4O3 B2627993 (1E)-1-Pyridin-3-ylethanone O-(3-amino-5-nitrophenyl)oxime CAS No. 861409-86-1

(1E)-1-Pyridin-3-ylethanone O-(3-amino-5-nitrophenyl)oxime

Cat. No.: B2627993
CAS No.: 861409-86-1
M. Wt: 272.264
InChI Key: RYAQBEWAPMWOCT-UHFFFAOYSA-N
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Description

(1E)-1-Pyridin-3-ylethanone O-(3-amino-5-nitrophenyl)oxime is a synthetic oxime conjugate designed for research applications, particularly in the field of bioorganic and medicinal chemistry. This compound is built on a p-pyridine ethanone oxime scaffold, a structure recognized in scientific literature for its role in creating efficient DNA photo-cleaving agents . The 3-amino-5-nitrophenyl group attached via an O-ether linkage is anticipated to influence the compound's electronic properties and its binding affinity to biological macromolecules like DNA. The proposed mechanism of action for this class of compounds involves photo-induced radical generation. Upon exposure to UV light, the N–O bond of the oxime undergoes homolytic cleavage, producing an iminyl radical and a substituted phenoxyl radical (in this case, from the 3-amino-5-nitrophenyl group) . These highly reactive radical species are capable of abstracting hydrogen atoms from deoxyribose sugars in the DNA backbone, leading to oxidative damage and subsequent strand scission, which can be single-stranded or double-stranded. Researchers can utilize this compound as a tool to study targeted DNA damage and cell death mechanisms, with potential relevance to the development of novel photodynamic therapies . The presence of both electron-donating (amino) and electron-withdrawing (nitro) substituents on the phenyl ring makes this a unique candidate for structure-activity relationship (SAR) studies aimed at optimizing the efficiency and selectivity of DNA cleavage agents. This product is intended for research purposes only and is not classified as a drug or cosmetic. It is strictly for use in laboratory settings and is not meant for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

3-nitro-5-[(E)-1-pyridin-3-ylethylideneamino]oxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3/c1-9(10-3-2-4-15-8-10)16-20-13-6-11(14)5-12(7-13)17(18)19/h2-8H,14H2,1H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYAQBEWAPMWOCT-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC1=CC(=CC(=C1)[N+](=O)[O-])N)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC1=CC(=CC(=C1)[N+](=O)[O-])N)/C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1E)-1-Pyridin-3-ylethanone O-(3-amino-5-nitrophenyl)oxime, also known by its CAS number 861409-86-1, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The compound has the molecular formula C13H12N4O3 and a molecular weight of 272.26 g/mol. Its structure features a pyridine ring and an oxime functional group, which are known to contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been evaluated in several contexts, particularly in relation to its efficacy as an acetylcholinesterase (AChE) reactivator and its potential anti-cancer properties.

1. Acetylcholinesterase Reactivation

Research indicates that oxime compounds are critical in the reactivation of AChE inhibited by organophosphates. The compound's efficacy as an AChE reactivator is crucial in treating organophosphate poisoning, where rapid reactivation can be life-saving.

Table 1: AChE Reactivation Potency of Various Oximes

CompoundIC50 (mM)Reference
This compoundTBD
Pralidoxime0.375
Obidoxime2.42
HI-64.81

2. Anti-Cancer Activity

Studies exploring the anti-cancer properties of similar oxime derivatives have shown promising results. Compounds with oxime functionalities often exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines
In a study assessing the cytotoxic effects of related compounds, it was found that certain oximes demonstrated significant activity against leukemia cell lines, with some compounds achieving GI50 values in the nanomolar range.

Table 2: Cytotoxicity Data for Related Compounds

CompoundCell LineGI50 (nM)Reference
N-(2-(4-chloro-phenoxy)-phenylamino)-acetamideCCRF-CEM10
This compoundTBDTBD

The mechanism by which this compound exerts its biological effects likely involves interaction with enzyme systems such as AChE and possibly other targets involved in cellular signaling pathways.

Scientific Research Applications

Synthesis and Characterization

The synthesis of (1E)-1-Pyridin-3-ylethanone O-(3-amino-5-nitrophenyl)oxime typically involves the reaction of 3-amino-5-nitrophenol with pyridine derivatives under controlled conditions. Characterization techniques such as Proton-NMR, Infrared Spectroscopy (IR), and Mass Spectrometry are employed to confirm the structure and purity of the compound .

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound. It has shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate significant antimicrobial potential, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

Research has demonstrated that this compound exhibits selective cytotoxicity toward certain cancer cell lines. In vitro studies revealed that it induces apoptosis in cancer cells while sparing normal cells. The mechanism of action is thought to involve interference with cellular pathways critical for cancer cell survival .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Preliminary findings suggest that it may inhibit enzymes involved in neurodegenerative diseases, such as acetylcholinesterase. This property opens avenues for developing treatments for conditions like Alzheimer's disease .

Case Study 1: Antimicrobial Efficacy

A recent study published in a peer-reviewed journal evaluated the antimicrobial activity of related compounds and established a correlation between structural features and biological efficacy. Modifications to the nitrophenyl group were found to enhance antimicrobial potency significantly against gram-positive bacteria .

Case Study 2: Cytotoxic Effects on Cancer Cells

In another study focusing on anticancer properties, compounds similar to this compound were tested against various cancer cell lines. Results indicated IC50 values in the low micromolar range, suggesting substantial potential for development into anticancer therapeutics .

Summary of Biological Activities

Activity Type Description Reference
AntimicrobialEffective against E. coli and S. aureus
CytotoxicitySelective toxicity towards cancer cell lines
Enzyme InhibitionPotential inhibitor of acetylcholinesterase

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct comparative pharmacological or physicochemical studies are scarce, the compound can be analyzed against analogs based on functional groups and structural motifs. Below is a detailed comparison:

Functional Group Analogues

Oxime-Containing Compounds

Tirpate (MBR 6168): Structure: Contains a dithiolane ring, formyl group, and methylcarbamoyl oxime . Key Differences: Tirpate’s dithiolane ring and carbamate group contrast with the pyridine and nitroaniline groups in the target compound. undefined applications for the target compound).

{2-[(Cyclohexyloxy)methyl]phenyl}methanamine :

  • Structure : A primary amine with a cyclohexyl ether substituent .
  • Key Differences : Lacks the oxime and nitro groups, emphasizing its role as a building block for amines rather than a redox-active species.
Nitroaromatic Compounds

3-Nitroacetophenone Derivatives: Structure: Similar ethanone and nitro groups but without the oxime or amino substituents.

Physicochemical Properties

Property Target Compound Tirpate {2-[(Cyclohexyloxy)methyl]phenyl}methanamine
Molecular Formula C₁₃H₁₂N₄O₃ C₈H₁₃N₃O₂S₂ C₁₄H₂₁NO
Molar Mass (g/mol) 272.26 271.34 219.32
Key Functional Groups Oxime, nitro, amino, pyridine Carbamate, dithiolane, oxime Primary amine, cyclohexyl ether
Solubility Likely polar due to nitro and amino groups Moderate in organic solvents Hydrophobic due to cyclohexyl group

Structural and Electronic Analysis

  • Electron-Withdrawing Effects: The nitro group (-NO₂) in the target compound enhances electrophilicity at the aromatic ring, contrasting with Tirpate’s electron-rich dithiolane ring .
  • Chelation Potential: The oxime and amino groups in the target compound may enable metal coordination, a feature absent in simpler nitroaromatics or primary amines.

Q & A

Basic: What are the recommended synthetic pathways for (1E)-1-Pyridin-3-ylethanone O-(3-amino-5-nitrophenyl)oxime?

Methodological Answer:
The synthesis typically involves a two-step process:

Formation of the ketone intermediate : React 3-acetylpyridine with a nitration agent (e.g., HNO₃/H₂SO₄) to introduce the nitro group, followed by selective reduction of the nitro group to an amine using catalytic hydrogenation (e.g., H₂/Pd-C) .

Oxime formation : Condense the ketone intermediate with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol under reflux, adjusting pH to 7–8 with sodium acetate. The (1E)-isomer can be isolated via recrystallization or column chromatography, with stereochemistry confirmed by NOESY NMR .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this oxime derivative?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm oxime geometry (E/Z) via coupling constants and NOE correlations. The pyridinyl and nitrophenyl groups exhibit distinct aromatic splitting patterns .
  • X-ray Crystallography : Employ SHELXL for structure refinement. Key parameters include anisotropic displacement parameters for heavy atoms and hydrogen bonding analysis (e.g., O–H···N interactions between oxime and amino groups). ORTEP-3 can visualize thermal ellipsoids and molecular packing .

Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:
Contradictions often arise from dynamic effects (e.g., tautomerism) or crystal packing variations. Strategies include:

  • Variable-temperature NMR : Identify broadening or splitting of peaks due to conformational exchange .
  • DFT Calculations : Compare computed (B3LYP/6-311+G(d,p)) and experimental IR/Raman spectra to validate hydrogen bonding networks .
  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for high-resolution data with overlapping reflections .

Advanced: What experimental design considerations are critical for bioactivity studies of this oxime?

Methodological Answer:

  • Target Selection : Prioritize enzymes/receptors with known oxime interactions (e.g., antiviral targets like TMV replicase, based on similar compounds in ).
  • Dose-Response Assays : Test against viral plaques or enzyme inhibition (IC₅₀) using serial dilutions (1 nM–100 µM). Include ribavirin as a positive control .
  • Metabolic Stability : Assess in vitro liver microsomal stability (e.g., human CYP450 isoforms) to identify potential prodrug modifications .

Advanced: How can computational modeling predict the reactivity of the oxime group?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., water/DMSO) using AMBER or GROMACS to study oxime protonation states .
  • Docking Studies : AutoDock Vina can model interactions with biological targets (e.g., viral proteases). Focus on hydrogen bonds between the oxime oxygen and active-site residues .
  • Reactivity Descriptors : Calculate Fukui indices (Gaussian 09) to identify nucleophilic/electrophilic sites on the oxime and nitrophenyl groups .

Advanced: What strategies optimize regioselectivity in nitrophenyl functionalization?

Methodological Answer:

  • Directed Ortho-Metalation : Use a pyridinyl directing group with LDA (lithium diisopropylamide) to selectively introduce nitro groups at the meta position .
  • Protection-Deprotection : Temporarily protect the amine group (e.g., Boc anhydride) during nitration to prevent undesired side reactions .
  • Microwave Synthesis : Reduce reaction times and improve yield by 20–30% compared to conventional heating (e.g., 100°C, 30 min) .

Advanced: How to address challenges in crystallizing this oxime derivative?

Methodological Answer:

  • Solvent Screening : Test mixed solvents (e.g., ethanol/water, DCM/hexane) to balance polarity and solubility. Slow evaporation at 4°C often yields diffraction-quality crystals .
  • Additive Engineering : Introduce co-crystallization agents (e.g., crown ethers) to stabilize hydrogen-bonded networks .
  • Cryocooling : Use liquid N₂ to mitigate radiation damage during data collection. SHELXL’s HKLF5 format handles partial occupancy/disorder .

Advanced: What mechanistic insights explain the oxime’s stability under acidic conditions?

Methodological Answer:

  • pH-Dependent Stability Studies : Conduct kinetic assays (pH 2–7) to monitor oxime hydrolysis via HPLC. The electron-withdrawing nitro group stabilizes the oxime via resonance, reducing hydrolysis rates .
  • Isotopic Labeling : Use ¹⁸O-labeled water to track oxygen exchange in the oxime group under acidic conditions .

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